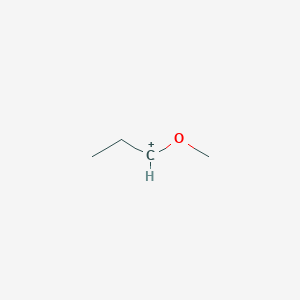
1-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless, and flammable liquid with a boiling point of 38.8°C . Historically, it was used as a general anesthetic under trade names such as Metopryl and Neothyl . its use in anesthesia has been largely replaced by modern halogenated ethers due to safety concerns related to flammability .
Vorbereitungsmethoden
1-Methoxypropane can be synthesized through various methods. One common synthetic route involves the reaction of sodium propoxide with 1-bromopropane. The reaction proceeds as follows:
CH₃CH₂CH₂ONa + CH₃CH₂CH₂Br→CH₃CH₂CH₂OCH₂CH₃ + NaBr
In this reaction, sodium propoxide acts as a nucleophile, attacking the carbon atom in 1-bromopropane, resulting in the formation of this compound and sodium bromide as a byproduct .
Analyse Chemischer Reaktionen
1-Methoxypropane, being an ether, is relatively inert and does not undergo many reactions that are typical for other organic compounds. it can participate in the following types of reactions:
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Cleavage: Under acidic conditions, ethers can be cleaved to form alcohols and alkyl halides. For example, this compound can be cleaved to form propanol and methyl iodide in the presence of hydroiodic acid.
CH₃CH₂CH₂OCH₃ + HI→CH₃CH₂CH₂OH + CH₃I
Wissenschaftliche Forschungsanwendungen
1-Methoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of organic nitrates via atmospheric oxidation.
Wirkmechanismus
The mechanism of action of 1-methoxypropane, particularly in its historical use as an anesthetic, involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . The exact molecular pathways and targets involved in its anesthetic effects are similar to those of other ether-based anesthetics.
Vergleich Mit ähnlichen Verbindungen
1-Methoxypropane can be compared with other ethers such as dimethyl ether and diethyl ether:
Dimethyl Ether (CH₃OCH₃): It has a lower boiling point (-25°C) and is used as a propellant and refrigerant.
Diethyl Ether (CH₃CH₂OCH₂CH₃): It has a higher boiling point (35°C) and is widely used as a solvent and anesthetic.
This compound is unique in its intermediate boiling point and historical use as an anesthetic .
Similar Compounds
- Dimethyl Ether (CH₃OCH₃)
- Diethyl Ether (CH₃CH₂OCH₂CH₃)
- 1-Propoxypropane (CH₃CH₂CH₂OCH₂CH₂CH₃)
These compounds share similar chemical structures and properties but differ in their specific applications and physical characteristics .
Eigenschaften
CAS-Nummer |
63142-51-8 |
|---|---|
Molekularformel |
C4H9O+ |
Molekulargewicht |
73.11 g/mol |
IUPAC-Name |
1-methoxypropane |
InChI |
InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
DSAMPDYDGCCAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[CH+]OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


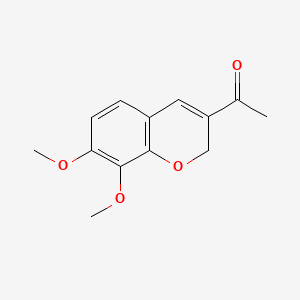
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
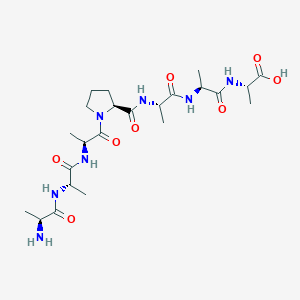
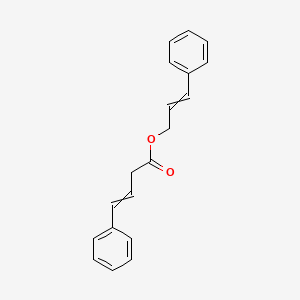
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)

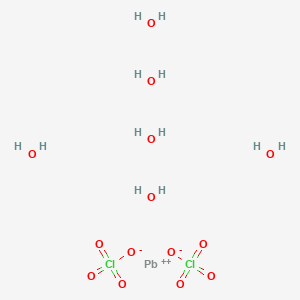
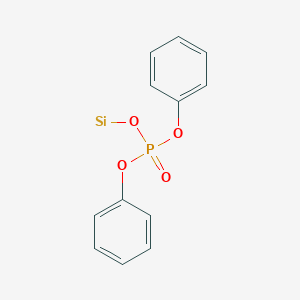

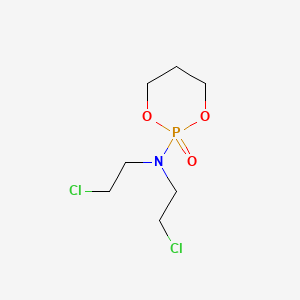
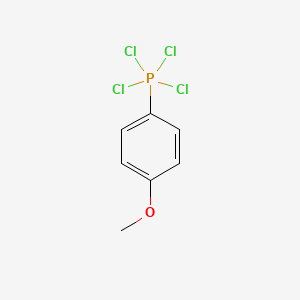
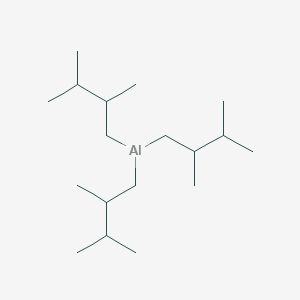
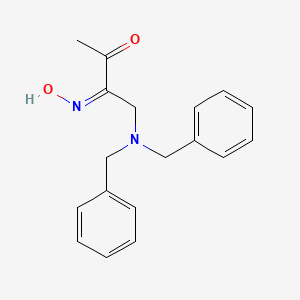
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
